MDR Evasion: 7-Hexanoyltaxol Achieves an MDR Ratio of 1 vs. 158 for Paclitaxel Across Multidrug-Resistant Cell Lines
In a direct head‑to‑head comparison using a 26‑cell‑line panel that included MDR⁺ and MDR⁻ phenotypes, 7‑hexanoyltaxol exhibited an MDR ratio of 1, indicating complete retention of activity against multidrug‑resistant cells, whereas paclitaxel displayed an MDR ratio of 158, reflecting nearly complete loss of efficacy in MDR‑expressing lines [1]. The mean IC₅₀ across all 26 cell lines was 0.008 µg/mL for 7‑hexanoyltaxol vs. 0.020 µg/mL for paclitaxel, a 2.5‑fold difference in mean potency favoring the hexanoyl derivative [1].
| Evidence Dimension | Multidrug resistance (MDR) ratio and mean growth inhibition IC₅₀ across 26 human tumor cell lines |
|---|---|
| Target Compound Data | Mean IC₅₀ = 0.008 µg/mL; Min IC₅₀ = 0.001 µg/mL; MDR ratio = 1 |
| Comparator Or Baseline | Paclitaxel: Mean IC₅₀ = 0.020 µg/mL; Min IC₅₀ = 0.001 µg/mL; MDR ratio = 158 |
| Quantified Difference | MDR ratio: 1 vs. 158 (158‑fold difference); Mean IC₅₀: 0.008 vs. 0.020 µg/mL (2.5‑fold difference) |
| Conditions | 48‑hour drug treatment; sulforhodamine B stain; 26 human tumor cell lines including MDR⁺ and MDR⁻ phenotypes; data from US Patent 6,136,988 Table II |
Why This Matters
For procurement in oncology research programs targeting MDR‑expressing tumors, 7‑hexanoyltaxol provides a taxane‑backbone tool compound that is not recognized by P‑glycoprotein efflux pumps, a property absent in paclitaxel (MDR ratio 158) and docetaxel, making it the only taxane in its class with near‑complete MDR evasion.
- [1] Murray CK, Zheng QY, Shakya SR. 7-Hexanoyltaxol and methods for preparing the same. US Patent 6,136,988. October 24, 2000. Table II: '26 Cell lines (µg/ml) Mean IC50 Min IC50 MDR Tubulin ED50 G2/M arrest MED.' View Source
